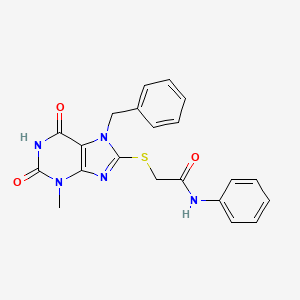

![molecular formula C18H21N3O4S B2583651 N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-10-6](/img/structure/B2583651.png)

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (-S(=O)2-N-). Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide. The oxazole ring could be formed through a cyclodehydration reaction involving a beta-hydroxy amide .Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis

As a sulfonamide, this compound might exhibit similar reactivity to other sulfonamides. Sulfonamides are generally stable but can participate in reactions involving the nitrogen atom or the sulfur atom .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing a wide range of heterocyclic compounds, which are crucial in drug development . These heterocycles can be acyclic, carbocyclic, or even fused, offering a broad spectrum of biological activities.

Electroluminescent Materials

The dimethylamino group within the compound’s structure is beneficial in the synthesis of electroluminescent materials. These materials are used in the development of new types of displays and lighting systems .

Organic Crystal Growth

It’s used in the growth of organic crystals like 4-N,N-dimethylamino-4’N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which have applications in nonlinear optics and electronics .

Pharmaceutical Research

The compound is related to various pharmaceutical applications, including as an intermediate in the synthesis of drugs like Glimepiride, which is used in the treatment of diabetes .

Biological Activities of Thiazoles

Thiazole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities. They can act as antimicrobial, antifungal, antiviral, and even antitumor agents .

Photoinitiators in Sunscreens

Compounds with dimethylamino groups are used as photoinitiators due to their strong estrogenic activity. They are commonly found in ultraviolet filters in sunscreen formulations .

Anti-inflammatory and Analgesic Agents

Indole derivatives synthesized from compounds like this one have shown promising anti-inflammatory and analgesic activities, which could lead to the development of new pain relief medications .

Chemical Reactivity and Synthesis of Biologically Active Compounds

The compound’s reactivity allows for the creation of biologically active heterocyclic compounds, which are essential for biomedical applications. This includes potential use in cancer therapy and antibiotic development .

作用機序

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

The compound N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally and are widely distributed throughout all tissues .

Result of Action

The result of the action of N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, the compound effectively halts the proliferation of the bacteria .

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVGGLMIMPVCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)

![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)